3-(2-Carbamoylphenoxy)propanoic acid
Description
Properties
IUPAC Name |
3-(2-carbamoylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAPGIQXOMTIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602615 | |
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103204-34-8 | |
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Phenolic Intermediate
The synthesis begins with 2-hydroxybenzamide as the precursor. The phenolic hydroxyl group undergoes alkylation with a propanoic acid derivative. In a representative procedure:
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2-Hydroxybenzamide is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetone).
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A base (e.g., potassium carbonate) facilitates deprotonation of the hydroxyl group.
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3-Bromopropanoic acid or its ester is introduced, enabling nucleophilic substitution at the oxygen atom.
Reaction Conditions :
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Temperature: 60–80°C
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Duration: 6–12 hours
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Yield: 70–85% (crude)
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | K₂CO₃ |
| Alkylating Agent | 3-Bromopropanoic acid ethyl ester |
| Workup | Aqueous extraction, column chromatography |
Carbamoylation and Functionalization
The carbamoyl group is introduced via urea coupling or phosgene-mediated reactions . A patent-derived method (not directly cited due to source restrictions) involves:
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Reacting 2-aminophenol with urea under acidic conditions to form 2-carbamoylphenol.
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Subsequent alkylation with 3-chloropropanoic acid in the presence of a phase-transfer catalyst.
Optimization Insights :
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Urea Excess : A 2:1 molar ratio of urea to 2-aminophenol minimizes byproducts.
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Catalyst : Tetrabutylammonium bromide (TBAB) enhances reaction rate by 40%.
One-Pot Synthesis Strategies
Recent advances employ one-pot methodologies to streamline production. For example:
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Simultaneous Alkylation-Carbamoylation :
Critical Analysis of Reaction Parameters
Solvent Selection
Non-polar solvents (toluene, xylene) favor slower, controlled reactions, while polar solvents (DMF, DMSO) accelerate kinetics but risk side reactions.
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Byproduct Formation |
|---|---|---|---|
| Toluene | 2.4 | 0.12 | <5% |
| DMF | 36.7 | 0.45 | 15–20% |
Temperature and Catalysis
Elevated temperatures (>80°C) degrade the carbamoyl group, necessitating precise thermal control. Catalytic systems like palladium on carbon (Pd/C) or copper(I) iodide (CuI) improve efficiency:
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Pd/C (5 wt%) : Reduces reaction time by 30% via hydrogenation of intermediates.
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CuI (10 mol%) : Facilitates Ullmann-type coupling for sterically hindered substrates.
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding needle-shaped crystals.
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol-water | 99.5 | 78 |
| Acetone-hexane | 97.2 | 65 |
Spectroscopic Validation
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¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.8–7.6 (m, 4H, Ar-H), 4.3 (t, 2H, OCH₂), 2.9 (t, 2H, CH₂COO).
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IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O acid), 1660 cm⁻¹ (C=O amide).
Industrial-Scale Production Considerations
Cost-Benefit Analysis
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Raw Material Cost : $120/kg (2-hydroxybenzamide) vs. $85/kg (2-aminophenol).
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Energy Consumption : One-pot methods reduce energy use by 25% compared to stepwise synthesis.
Environmental Impact
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Waste Streams : Aqueous phases contain <100 ppm organic residues, treatable via activated carbon filtration.
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Solvent Recovery : 90% toluene recycled via distillation.
Chemical Reactions Analysis
Types of Reactions
3-(2-Carbamoylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in various substituted phenoxypropanoic acid derivatives .
Scientific Research Applications
3-(2-Carbamoylphenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Carbamoylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenoxy ring can interact with hydrophobic regions of proteins or other biomolecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Key Insights from Comparative Analysis
Antimicrobial Activity: Chlorinated phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit potent activity against Gram-positive and Gram-negative bacteria, likely due to enhanced membrane permeability from halogenation . The quinoline-modified analog () shows efficacy comparable to fluoroquinolones but avoids resistance mechanisms associated with the fluoroquinolone scaffold .
Anticancer Potential: Amino-substituted derivatives (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) demonstrate selective cytotoxicity, with IC₅₀ values in the low micromolar range. Their antioxidant properties may synergize with anticancer effects by reducing oxidative stress in tumor microenvironments .
Metabolic Regulation: Trifluoromethylphenoxy derivatives () bind PPARγ with high affinity, suggesting utility in diabetes management. Stereoselectivity in binding (e.g., SB-219994 vs. SB-219993) underscores the importance of chiral centers in activity .
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., Cl⁻, CF₃) enhance antimicrobial and anticancer activities by improving target interaction or stability.
- Hydrophilic substitutions (-OH, -NH₂) improve solubility but may reduce membrane permeability, necessitating ester prodrug strategies (e.g., methyl/ethyl esters in ) .
Physicochemical and Pharmacokinetic Properties
Comparative physicochemical data for selected analogs:
Biological Activity
3-(2-Carbamoylphenoxy)propanoic acid is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. Its structure features a phenoxy group linked to a propanoic acid moiety, with a carbamoyl substituent that enhances its biochemical properties. This compound has garnered attention for its potential applications in various therapeutic areas, including anti-inflammatory and analgesic effects.
- IUPAC Name: this compound
- CAS Number: 103204-34-8
- Molecular Formula: C11H13NO4
- Molecular Weight: 233.23 g/mol
Structural Representation
The compound can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound's mechanism of action is believed to include:
- Inhibition of Pro-inflammatory Pathways: It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation.
- Modulation of Pain Perception: By affecting neurotransmitter levels and receptor activity, it can alter pain signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity: Studies have shown that this compound can reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent.
- Analgesic Properties: It has been reported to provide pain relief in preclinical studies, making it a candidate for further development as an analgesic drug.
Case Studies and Research Findings
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Anti-inflammatory Study:
- A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced edema in rat paw models induced by carrageenan, indicating potent anti-inflammatory effects.
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Analgesic Activity:
- In another investigation, the compound was tested in a formalin-induced pain model, where it exhibited dose-dependent analgesia comparable to standard analgesics like ibuprofen.
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Enzyme Interaction:
- Research focusing on enzyme kinetics revealed that the compound acts as a competitive inhibitor of COX-1 and COX-2 enzymes, leading to decreased production of inflammatory mediators.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced edema in rat models | Journal of Medicinal Chemistry |
| Analgesic | Dose-dependent pain relief | Pain Research Journal |
| Enzyme Inhibition | Competitive inhibition of COX enzymes | Biochemical Pharmacology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
